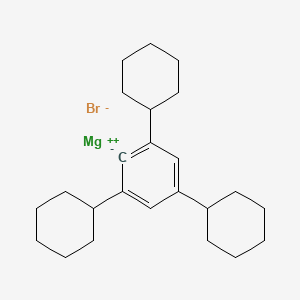
magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide is a complex organometallic compound It is characterized by the presence of magnesium, bromide, and a benzene ring substituted with three cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide typically involves the reaction of 1,3,5-tricyclohexylbenzene with magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of biological systems and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide exerts its effects involves the interaction of the magnesium ion with various molecular targets. The compound can act as a Lewis acid, facilitating various chemical reactions. The benzene ring and cyclohexyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Magnesium bromide 2,4,6-tricyclohexylbenzen-1-ide
- Magnesium(I) dimers
Uniqueness
Magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring high selectivity and reactivity.
Properties
CAS No. |
820217-06-9 |
|---|---|
Molecular Formula |
C24H35BrMg |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
magnesium;1,3,5-tricyclohexylbenzene-6-ide;bromide |
InChI |
InChI=1S/C24H35.BrH.Mg/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21;;/h16-17,19-21H,1-15H2;1H;/q-1;;+2/p-1 |
InChI Key |
UJOGPMUWDYQIGX-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=CC(=[C-]C(=C2)C3CCCCC3)C4CCCCC4.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


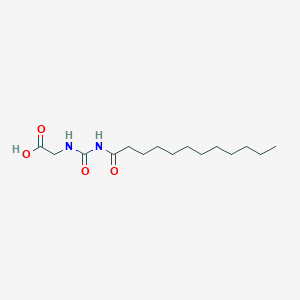

![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)
![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
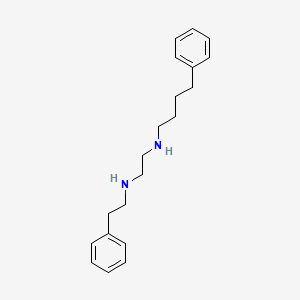
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)
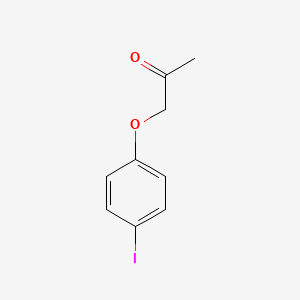
![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
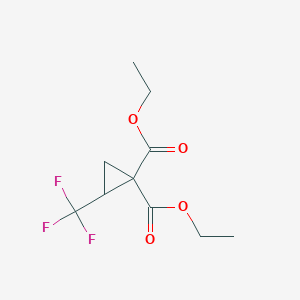
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
